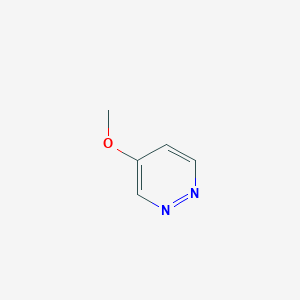

4-Methoxypyridazine

描述

Significance of Pyridazine (B1198779) Core in Organic and Medicinal Chemistry

The pyridazine nucleus is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities. scholarsresearchlibrary.com Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological effects. researchgate.netrjptonline.org The arrangement of the two adjacent nitrogen atoms allows for unique interactions with biological targets and provides a scaffold that can be readily functionalized at various positions. scholarsresearchlibrary.comscirp.org

The significance of the pyridazine core is underscored by its presence in numerous compounds with diverse therapeutic applications, including:

Antihypertensive agents : The pyridazine structure is found in drugs used to manage hypertension. researchgate.net For example, Endralazine is a pyridopyridazine-based drug used clinically for its antihypertensive effects. scirp.org

Anticancer agents : Many pyridazine derivatives have demonstrated potential as anticancer agents. sarpublication.comontosight.ai

Cardiovascular drugs : Compounds like Levosimendan, Imazodan, and Pimobendan contain a pyridazinone (a derivative of pyridazine) core and are known for their cardiotonic activity. scholarsresearchlibrary.comjocpr.com

Anti-inflammatory and Analgesic agents : Pyridazine-based compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Emorfazone, a pyridazinone derivative, is marketed in Japan as an analgesic and anti-inflammatory drug. sarpublication.comjocpr.com

Antimicrobial and Antiviral agents : The pyridazine scaffold is integral to compounds showing antibacterial, antifungal, and antiviral properties. researchgate.netontosight.ai Cefozopran, a fourth-generation cephalosporin, contains a pyridazine moiety and is active against Gram-positive microorganisms. researchgate.net

Central Nervous System (CNS) agents : The psychotropic drug Minaprine, used to treat depression, features a pyridazine core. researchgate.netjocpr.com

The wide range of biological activities associated with the pyridazine ring has established it as a critical heterocyclic system in the development of new therapeutic agents. scholarsresearchlibrary.comsarpublication.com Researchers continue to explore its potential, with several pyridazine derivatives currently in clinical development, such as the mRNA splicing modulator branaplam (B560654) and the ALK inhibitor ensartinib. nih.gov

Overview of Methoxypyridazine Derivatives in Contemporary Research

The incorporation of a methoxy (B1213986) group onto the pyridazine scaffold can significantly influence the compound's biological profile. Methoxypyridazine derivatives are actively being investigated for various therapeutic applications, serving as key building blocks or active pharmacophores.

Research has highlighted the potential of methoxypyridazine derivatives in several areas:

Anticancer Activity : Derivatives of 3-Iodo-6-methoxypyridazine are being explored for their anticancer properties, serving as candidates for further pharmaceutical development.

Antimicrobial and Antituberculosis Activity : Certain methoxypyridazine derivatives have shown potential as antimicrobial agents. smolecule.com For instance, a series of novel riminophenazine derivatives featuring a 2-methoxypyridylamino substituent were synthesized and evaluated for their activity against M. tuberculosis. researchgate.netmdpi.com Several of these compounds exhibited potent antituberculosis activity. researchgate.net

Analgesic Activity : In a study focused on developing safer non-steroidal anti-inflammatory drugs (NSAIDs), a series of amide derivatives of 6-methoxypyridazine were synthesized. The study involved converting a carboxylic acid derivative into a methoxypyridazine and subsequently preparing various amide derivatives to test their analgesic properties.

Enzyme Inhibition : The methoxypyridazine scaffold is used in designing enzyme inhibitors. 3-Amino-6-methoxypyridazine, for example, is noted for its potential to act as an enzyme inhibitor. smolecule.com In a different but related context, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K/mTOR, a key pathway in cancer cell proliferation. researchgate.netmdpi.comnih.gov

The following table summarizes selected research findings on methoxypyridazine derivatives:

| Derivative Class | Research Focus | Key Findings | Citations |

| 3-Iodo-6-methoxypyridazine | Anticancer & Antimicrobial Agents | Serves as a valuable scaffold for drug design with potential anticancer and antimicrobial activities. | |

| 3-Amino-6-methoxypyridazine | Antimicrobial & Anticancer Agents, Enzyme Inhibitors | Derivatives show potential as antimicrobial and anticancer agents and may act as enzyme inhibitors. | smolecule.com |

| 2-Methoxypyridylamino-Riminophenazines | Antituberculosis Agents | Derivatives with a 3-halogen- or 3,4-dihalogen-substituted phenyl group showed potent activity against M. tuberculosis H37Rv. | researchgate.net |

| 6-Methoxypyridazine Amides | Analgesic Agents | Amide derivatives were synthesized from a 6-methoxypyridazine precursor and evaluated for analgesic activity. |

This ongoing research illustrates the continued importance of the methoxypyridazine structure as a versatile platform for discovering and developing new therapeutic agents. The ability to modify the pyridazine core with substituents like the methoxy group allows chemists to fine-tune the pharmacological properties of these heterocyclic compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNREBTEFKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564073 | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-11-3 | |

| Record name | 4-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methoxypyridazine

Conventional Synthetic Approaches

Established methods for the synthesis of 4-methoxypyridazine often rely on nucleophilic substitution and methylation reactions. These routes are characterized by their reliability and are well-documented in chemical literature.

Reaction of 4-Chloropyridazine (B92835) with Sodium Methoxide (B1231860)

A primary and straightforward method for synthesizing this compound involves the nucleophilic aromatic substitution of a chloro-substituted pyridazine (B1198779). Specifically, the reaction of 4-chloropyridazine with sodium methoxide provides a direct route to the desired product. This reaction is typically performed in a suitable solvent, such as dimethylformamide (DMF), and often requires heating to proceed to completion. For instance, the conversion of 3-chloro-6-phenyl-4-methylpyridazine to its 3-methoxy counterpart was achieved in a 90% yield by refluxing with sodium methoxide in DMF for 12 hours. clockss.org

This method's efficiency is rooted in the electron-deficient nature of the pyridazine ring, which facilitates attack by the methoxide nucleophile, leading to the displacement of the chloride ion. The general principle of using sodium methoxide to displace a halide on a pyridine (B92270) or pyridazine ring is a common strategy in heterocyclic chemistry. arkat-usa.orgresearchgate.netguidechem.com

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 3-chloro-6-phenyl-4-methylpyridazine | Sodium Methoxide | DMF | Reflux, 12h | 90% clockss.org |

| 4-chloropyridine hydrochloride | Sodium Methoxide | - | - | - arkat-usa.orgresearchgate.net |

Methylation of 4-Hydroxypyridazine (B169656)

The methylation of 4-hydroxypyridazine presents another viable synthetic pathway. This approach involves the conversion of the hydroxyl group to a methoxy (B1213986) group. Various methylating agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. While direct methylation of hydroxypyridines can sometimes lead to a mixture of O-methylated and N-methylated products, specific conditions can favor the desired O-methylation. tandfonline.comresearchgate.net For instance, the use of diazomethane (B1218177) in a mixture of ether and tert-butanol (B103910) has been reported to effectively produce 3-methoxypyridine (B1141550) from 3-hydroxypyridine (B118123) in good yield. tandfonline.com

Ether Formation Reaction between Methanol (B129727) and 4-Bromopyridazine (B57311)

An ether formation reaction between methanol and 4-bromopyridazine serves as another conventional route. exsyncorp.com This synthesis is an example of the Williamson ether synthesis, where an alkoxide (formed from methanol) reacts with an alkyl or aryl halide (4-bromopyridazine) in a nucleophilic substitution reaction. ck12.orgmasterorganicchemistry.com The reactivity of the bromo-substituent makes it a suitable leaving group for the incoming methoxide nucleophile.

Catalytic Hydrogenation of this compound-N-Oxide

The reduction of a pyridazine N-oxide is a well-established method for obtaining the parent pyridazine. In this context, this compound can be prepared from this compound-N-oxide via catalytic hydrogenation. exsyncorp.comscientificlabs.comchemicalbook.com This deoxygenation reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The N-oxide precursor itself can be synthesized by the oxidation of this compound with an oxidizing agent like hydrogen peroxide in acetic acid. chemicalbook.comresearchgate.net

Synthesis via 4-Methoxypyridinium Ions

More recent synthetic strategies have utilized 4-methoxypyridinium ions as key intermediates. These reactive species can undergo nucleophilic addition, leading to the formation of various substituted dihydropyridines, which can then be converted to the desired products. For example, the addition of Grignard reagents to 1-acyl-4-methoxypyridinium salts has been explored as an approach to quinolizidinone synthesis. Furthermore, nickel-catalyzed enantioselective arylation of 4-methoxypyridinium salts has been developed, yielding 2-aryl-4-methoxy-1,2-dihydropyridines. rsc.org This highlights the versatility of 4-methoxypyridinium ions as electrophiles in carbon-carbon bond-forming reactions. rsc.orgresearchgate.net

Advanced and Novel Synthetic Routes

In addition to conventional methods, research has focused on developing more advanced and novel synthetic routes to this compound and its derivatives. These methods often offer advantages in terms of efficiency, selectivity, or the ability to introduce diverse functionalities.

One such approach involves the use of 4-methoxypyridine (B45360) as a building block for the synthesis of more complex molecules. For instance, novel 2,3-disubstituted 4-pyridone derivatives have been prepared from 4-methoxypyridine through key reactions like aldol (B89426) condensation and isomerization of an exo-olefin, achieving good to high yields. oup.comoup.com

Another area of innovation is the "ligand-directed bottom-up synthetic approach" for preparing trivacant lacunary Keggin-type polyoxomolybdates, where 4-methoxypyridine acts as a protecting ligand in organic solvents. oup.com This demonstrates the utility of this compound derivatives in the controlled synthesis of complex inorganic structures. oup.com

Furthermore, the development of gamma-secretase modulators for potential therapeutic applications has driven the synthesis of novel methoxypyridine-derived compounds. These syntheses often involve multi-step sequences to construct complex scaffolds, showcasing the importance of this compound as a key structural motif. nih.gov

Table 2: Advanced Synthetic Applications of this compound Derivatives

| Synthetic Goal | Key Intermediate/Reagent | Key Reactions | Reference |

| 2,3-disubstituted 4-pyridones | 4-Methoxypyridine | Aldol condensation, Isomerization | oup.comoup.com |

| Trivacant lacunary polyoxomolybdates | 4-Methoxypyridine (as protecting ligand) | Ligand-directed bottom-up synthesis | oup.com |

| Gamma-secretase modulators | Methoxypyridine derivatives | Multi-step convergent synthesis | nih.gov |

Eco-Friendly and Efficient Synthesis of Pyridazin-3(2H)-ones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyridazin-3(2H)-ones, a key structural motif in many bioactive compounds, an eco-friendly and efficient synthesis has been developed utilizing aromatic sulfonyl hydrazides and mucohalic acids. researchgate.net This method, promoted by the simple organic acid p-toluenesulfonic acid, facilitates the formation of two C-N bonds and the heterocyclic ring in a single step. researchgate.net The process is notable for its tolerance of diverse substrates, delivering good yields of the desired products. researchgate.net Further demonstrating its practicality, the gram-scale cyclization has been successfully performed. researchgate.net

Another green approach involves the use of sodium acetate (B1210297) and acetic acid for the synthesis of pyridazin-3(2H)-one derivatives, showcasing an environmentally friendly pathway. scirp.org Microwave irradiation and grinding have also been employed as green chemistry tools to synthesize derivatives of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, offering advantages over conventional heating methods. ekb.eg

Copper-Catalyzed Approaches to Pyridazine Derivatives

Copper catalysis has emerged as a powerful tool for the synthesis of pyridazine derivatives, offering mild reaction conditions and high efficiency. A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an effective route to 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be readily converted to the corresponding pyridazines. organic-chemistry.org Furthermore, copper(II)-catalyzed aerobic 6-endo-trig cyclizations can yield either 1,6-dihydropyridazines or pyridazines by carefully selecting the reaction solvent, with acetonitrile (B52724) favoring the former and acetic acid promoting the latter. organic-chemistry.org

The synthesis of highly substituted pyridines has also been achieved through a copper-catalyzed condensation of oxime acetates and α,β-unsaturated ketimines. nih.gov This method is characterized by its mild conditions, broad functional group tolerance, and high regioselectivity. nih.gov Additionally, a copper-catalyzed formal aza-[3+2] cycloaddition of pyridine derivatives with α-diazo oxime ethers has been developed for the synthesis of imidazopyridines and related N-heterobicyclic compounds. acs.org

In the realm of asymmetric synthesis, a chiral copper(I) complex has been instrumental in the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, affording chiral dihydro-4-pyridones in high yields and enantiomeric excesses. nih.govnih.govresearchgate.net This methodology relies on the dearomatization of in situ-formed N-acylpyridinium salts. nih.govnih.govresearchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of Pyridazine Derivatives

| Catalyst | Reactants | Product | Key Features |

| Copper(II) | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | Solvent-controlled selectivity. organic-chemistry.org |

| Copper(I) Complex | Pyridine derivatives, Grignard reagents | Chiral dihydro-4-pyridones | High enantioselectivity. nih.govnih.govresearchgate.net |

| Copper Catalyst | Oxime acetates, α,β-Unsaturated ketimines | Polysubstituted pyridines | Mild conditions, high regioselectivity. nih.gov |

| Copper Catalyst | Pyridine derivatives, α-Diazo oxime ethers | Imidazopyridines | Modular synthesis of N-heterobicycles. acs.org |

Synthesis from 4,4-Dichloro-1,2-diazabuta-1,3-dienes

A versatile and efficient method for constructing highly functionalized pyridazine derivatives involves the use of 4,4-dichloro-1,2-diazabuta-1,3-dienes as starting materials. researchgate.netmdpi.com The reaction of these dienes with CH-acids like dimethyl malonate, cyanoacetic esters, and ethyl acetoacetate (B1235776) provides straightforward access to a variety of pyridazine structures in moderate to excellent yields. researchgate.net

Specifically, the reaction with malononitrile (B47326) leads to highly functionalized 6-aminopyridazine derivatives, with yields reaching up to 98%. researchgate.netscilit.com This process allows for subsequent functionalization through intramolecular cyclization, enabling the one-pot synthesis of condensed azaheterocycles. researchgate.netscilit.com The reaction mechanism for the formation of pyridazinone derivatives from 4,4-dichloro-1,2-diazabuta-1,3-dienes and malonate or cyanoacetic esters involves a Michael-type addition followed by elimination and cyclization steps. mdpi.com

Stereocontrolled Synthesis Utilizing this compound as a Starting Reagent

4-Methoxypyridine has proven to be a valuable starting reagent for the stereocontrolled synthesis of complex natural products and other biologically relevant molecules. sigmaaldrich.comexsyncorp.comscientificlabs.comchemicalbook.comchempanda.com It has been successfully employed in the synthesis of (±)-pumiliotoxin C and (±)-lasubine II. sigmaaldrich.comexsyncorp.comscientificlabs.comchemicalbook.comchempanda.com This approach highlights the utility of 4-methoxypyridine as a versatile building block in synthetic organic chemistry.

Furthermore, 4-methoxypyridine is utilized in the efficient construction of dihydropyridin-4-ones, which are recognized as potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. sigmaaldrich.comscientificlabs.comchemicalbook.com The methoxy group at the 4-position activates the pyridine ring, making it susceptible to various chemical transformations. exsyncorp.com

Synthesis of Omeprazole (B731) Intermediates

The synthesis of intermediates for the proton pump inhibitor omeprazole often involves pyridine derivatives. One key intermediate, 2,3,5-trimethylpyridyl-N-oxide, can be prepared by the oxidation of 2,3,5-trimethylpyridine (B1346980) with hydrogen peroxide, using molybdophosphoric acid or ammonium (B1175870) molybdate (B1676688) as a catalyst. scribd.com This method is described as mild, safe, and high-yielding. scribd.com

An improved process for another omeprazole intermediate involves the nitration of 2,3,5-trimethyl pyridine at the 4-position, followed by substitution with a methoxide ion. scispace.com The synthesis of omeprazole itself can involve the coupling of a substituted benzimidazole (B57391) with a pyridine derivative, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. scispace.com

Enantioselective Catalytic Dearomative Alkylation of Pyridazine Derivatives

A significant advancement in the synthesis of chiral nitrogen-containing heterocycles is the enantioselective catalytic dearomative alkylation of pyridine derivatives. nih.govnih.govresearchgate.net This methodology utilizes Grignard reagents to introduce alkyl groups to in situ-formed N-acylpyridinium salts, catalyzed by a chiral copper(I) complex. nih.govnih.govresearchgate.net The result is the formation of nearly enantiopure chiral dihydro-4-pyridones with yields of up to 98%. nih.govnih.govresearchgate.net Computational and mechanistic studies have provided insights into the origins of the observed reactivity and high enantioselectivity. nih.govresearchgate.net This approach offers a direct route to valuable chiral building blocks for the synthesis of alkaloids and other complex molecules. nih.govacs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. rsc.orggrowingscience.comacs.org This approach has been successfully applied to the synthesis of substituted pyridines. rsc.orggrowingscience.com For instance, a facile synthesis of functionalized pyridines has been developed through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. rsc.org This MCR forms four new bonds in a highly chemo- and regioselective manner. rsc.org

Another example involves the use of Mg-Al hydrotalcite as a reusable solid base catalyst for the one-pot synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. growingscience.com Furthermore, a three-component palladium-catalyzed methodology has been developed for the high-throughput synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries, where diversity is introduced through various coupling reactions like Suzuki, Sonogashira, Heck, or Stille. eurekaselect.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. Methodologies primarily focus on the derivatization of the pyridazine ring itself and the strategic introduction of various substituents to elicit specific biological responses.

Derivatization of the Pyridazine Ring

The pyridazine ring, being an electron-deficient heterocycle, is susceptible to specific types of chemical modifications. The presence of a methoxy group at the 4-position and other substituents, such as halogens, at other positions, dictates the reactivity and regioselectivity of further functionalization.

One of the primary methods for derivatizing the this compound scaffold is through palladium-catalyzed cross-coupling reactions. For instance, starting with a halogenated precursor like 3-chloro-4-methoxypyridazine (B8052697), the chlorine atom at the C3 position serves as a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds. vulcanchem.com The distinct electronic properties conferred by the C3-chloro and C4-methoxy substituents allow for regioselective functionalization. vulcanchem.com

Another approach for modifying the pyridazine ring is through radical functionalization. Electron-deficient heteroarenes, including pyridazines, have a natural tendency to react with radical species. nih.gov A systematic investigation into the factors governing the regiochemistry of radical substitution on such rings has provided guidelines for predicting the outcomes. The regioselectivity can often be tuned by modifying reaction conditions like solvent and pH, allowing for targeted functionalization. nih.gov

Table 1: Synthetic Strategies for Derivatizing the Pyridazine Ring

| Starting Material | Reaction Type | Position(s) Functionalized | Reagents/Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|---|

| 3-Chloro-4-methoxypyridazine | Palladium-catalyzed cross-coupling | C3 | Arylboronic acids, Pd catalyst | 3-Aryl-4-methoxypyridazine | vulcanchem.com |

| Pyridazine | Radical Functionalization | Various | Alkylsulfinate salts | Substituted Pyridazine | nih.gov |

Introduction of Substituents for Biological Activity

The introduction of specific substituents onto the this compound framework is a common strategy in medicinal chemistry to develop novel therapeutic agents. Research into anti-cryptosporidial agents has led to the synthesis and evaluation of numerous pyridazine analogs to establish structure-activity relationships (SAR). nih.gov

In this context, various heteroaryl groups have been explored as replacements for a triazolopyridazine head group in a lead compound, SLU-2633, aiming to maintain potency against Cryptosporidium parvum while improving other pharmacological properties. nih.gov The general synthetic approach often involves the coupling of a piperazine-containing side chain to a heteroaryl halide core. The choice of reaction depends on the specific substrates but typically includes nucleophilic aromatic substitution or Buchwald-Hartwig amination. nih.gov

For example, Boc-piperazine can be coupled with various heteroaryl halides, including substituted pyridazines, under conditions such as potassium carbonate in DMF or using a palladium catalyst system like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., RuPhos) and a base like sodium tert-butoxide. nih.gov Following the coupling, the Boc-protecting group is removed, and the resulting piperazine (B1678402) intermediate is acylated or otherwise modified to yield the final bioactive compounds. nih.gov This modular approach allows for the generation of a library of analogs with diverse substituents for biological screening. nih.gov

Table 2: Examples of Functionalized Pyridazine Derivatives for Biological Activity

| Core Heterocycle | Coupling Reaction | Key Reagents | Introduced Substituent | Target Activity | Reference(s) |

|---|---|---|---|---|---|

| Heteroaryl Halide (Pyridazine derivative) | Nucleophilic Substitution | Boc-piperazine, DIEA, NMP, 100–150°C | Boc-piperazine | Anti-Cryptosporidium | nih.gov |

| Heteroaryl Halide (Pyridazine derivative) | Buchwald-Hartwig Amination | Boc-piperazine, Pd₂(dba)₃, RuPhos, NaOᵗBu | Boc-piperazine | Anti-Cryptosporidium | nih.gov |

Chemical Reactivity and Transformations of 4 Methoxypyridazine

Reactions of the Diazine Ring

The diazine ring in 4-methoxypyridazine is susceptible to reactions at the nitrogen atoms, primarily N-oxidation. The electron-deficient nature of the pyridazine (B1198779) ring generally makes it resistant to electrophilic attack unless activated by electron-donating groups.

One of the key reactions involving the nitrogen atoms of the pyridazine ring is N-oxidation. For instance, 4-methoxypyridazines can be oxidized to their corresponding N-oxides. nih.gov The oxidation of 4-methoxypyridine (B45360), a related compound, to 4-methoxypyridine N-oxide is efficiently achieved using oxidizing agents like hydrogen peroxide in acetic acid or with meta-chloroperbenzoic acid (mCPBA). researchgate.net This suggests that this compound would undergo a similar transformation.

The pyridazine ring, being electron-deficient, can undergo nucleophilic attack, especially when further activated. In highly fluorinated pyridazines, such as 3,5,6-trifluoro-4-methoxypyridazine, nucleophilic substitution occurs under strongly acidic conditions. rsc.org Water or methanol (B129727) preferentially attacks the C-3 and C-6 positions, which is different from the reactivity observed under basic conditions where the C-4 and C-5 positions are more reactive. rsc.org

Reactions of the Methoxy (B1213986) Substituent

The methoxy group at the 4-position of the pyridazine ring can undergo cleavage (demethylation) under various conditions. This reaction is of synthetic importance as it provides access to the corresponding pyridazinone derivatives.

A notable method for demethylation involves the use of amines. Various pyridazines containing both chlorine and methoxy groups have been shown to undergo demethylation when treated with primary or secondary amines, such as morpholine (B109124). clockss.org In some instances, this demethylation occurs concurrently with the substitution of a chlorine atom. clockss.org For example, the reaction of 3,4-dichloro-5-methoxypyridazine (B184940) with morpholine yields 5-chloro-6-(4-morpholinyl)-4(1H)-pyridazinone. clockss.org

A chemoselective method for the demethylation of methoxypyridines has been developed using L-selectride (lithium tri-sec-butylborohydride). thieme-connect.comthieme-connect.com Treatment of 4-methoxypyridine with L-selectride in refluxing tetrahydrofuran (B95107) (THF) affords 4-hydroxypyridine (B47283) in good yield. thieme-connect.comthieme-connect.com This method is particularly useful as it can selectively cleave the methyl ether of a methoxypyridine in the presence of other methoxy-substituted aromatic rings, such as anisole. thieme-connect.com

| Reagent | Substrate | Product | Yield (%) | Reference |

| Morpholine | 3,4-Dichloro-5-methoxypyridazine | 5-Chloro-6-(4-morpholinyl)-4(1H)-pyridazinone | 77 | clockss.org |

| L-selectride | 4-Methoxypyridine | 4-Hydroxypyridine | 87 | thieme-connect.com |

Nucleophilic Substitution Reactions

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogens and/or other electron-withdrawing groups. The methoxy group at the 4-position can act as a leaving group in the presence of strong nucleophiles.

In substituted pyridazines, such as 3-chloro-4-methoxypyridazine (B8052697), the chlorine atom is a good leaving group and is susceptible to nucleophilic displacement. vulcanchem.com The electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon at position 3 electrophilic. vulcanchem.com

The methoxy group itself can be displaced by nucleophiles. For instance, the reaction of 3,5-dinitro-4-methoxypyridine with methoxide (B1231860) ions in methanol leads to the formation of a Meisenheimer-type adduct, a key intermediate in nucleophilic aromatic substitution. acs.org While this example is on a highly activated pyridine (B92270) ring, it illustrates the potential for the methoxy group to be a leaving group. A more general protocol for the nucleophilic amination of methoxypyridines, including 4-methoxypyridine, has been developed using a sodium hydride-lithium iodide composite, which allows for the substitution of the methoxy group with various amines without the need for strong electron-withdrawing groups on the ring. ntu.edu.sg

Electrophilic Aromatic Substitution Reactions

The pyridazine ring, being a π-deficient heteroaromatic system, is generally deactivated towards electrophilic aromatic substitution. The ring nitrogen atoms are basic and are protonated or complex with Lewis acids under the typical conditions for electrophilic substitution, further deactivating the ring. gcwgandhinagar.com

However, the presence of a strong electron-donating group, such as a methoxy group, can activate the ring sufficiently to allow for electrophilic substitution to occur. gcwgandhinagar.com In the case of 4-methoxypyridine, the methoxy group enhances the electron density of the pyridine ring, making electrophilic attack more feasible. While specific examples for this compound are scarce, studies on the related 4-aminopyridazine (B156604) show that electrophilic deuteration occurs at the 5-position in acidic media. sci-hub.se This suggests that electrophilic substitution on this compound would likely occur at the position ortho or para to the activating methoxy group, which is the 5-position.

For 2-methoxypyridine, electrophilic aromatic substitution with sulfuric acid and heat leads to the formation of 2-methoxy-4-sulfonic acid pyridine, with the electrophile adding to the para position relative to the methoxy group. This further supports the directing effect of the methoxy group in electrophilic substitutions on pyridine and by extension, pyridazine rings.

Oxidation and Reduction Reactions

The this compound molecule has sites that can be either oxidized or reduced. The nitrogen atoms of the pyridazine ring can be oxidized, while the aromatic ring can be reduced under certain conditions.

Oxidation: As mentioned in section 3.1, the most common oxidation reaction for this compound is N-oxidation. The reaction of 4-methoxypyridazines with oxidizing agents leads to the formation of the corresponding N-oxides. nih.gov 4-Methoxypyridine N-oxide can be prepared by oxidizing 4-methoxypyridine with reagents such as hydrogen peroxide in acetic acid. researchgate.net The resulting 4-methoxypyridine N-oxide can itself act as an oxidizing agent in certain reactions.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions. For example, 4-methoxypyridine can be reduced to the corresponding piperidine (B6355638) derivative using a rhodium oxide catalyst under mild conditions. rsc.org It is also reported that 4-methoxypyridine can be prepared by the catalytic hydrogenation of 4-methoxypyridine-N-oxide. alkalisci.comchemicalbook.com This implies that the N-oxide can be selectively reduced. Furthermore, some derivatives like 2-ethynyl-4-methoxypyridine (B1457870) have been described as strong reducing agents themselves. biosynth.com

| Reaction Type | Reagent/Catalyst | Product | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid | 4-Methoxypyridine N-oxide | researchgate.net |

| Ring Reduction | H₂ / Rhodium Oxide | 4-Methoxypiperidine | rsc.org |

| N-Oxide Reduction | Catalytic Hydrogenation | 4-Methoxypyridine | alkalisci.comchemicalbook.com |

Metalation and Lithiation Studies

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The methoxy group in 4-methoxypyridine can act as a directing group for lithiation.

Studies on 4-methoxypyridine have shown that directed lithiation can be achieved at the C-3 position using bases like mesityllithium (B1247292) or phenyllithium (B1222949) in THF. arkat-usa.orgresearchgate.net The resulting lithiated species can then be trapped with various electrophiles to introduce substituents at the 3-position. arkat-usa.orgresearchgate.net Lithiation at the C-2 position of 4-methoxypyridine has also been achieved using Fort's BuLi-LiDMAE base, followed by bromination. arkat-usa.org

The metalation of substituted pyridazines has also been investigated. For instance, 4-substituted pyridazines can be metalated with lithium 2,2,6,6-tetramethylpiperidide (LTMP), and the resulting ortho-lithiated species react with electrophiles like aldehydes to yield 4,5-disubstituted pyridazines. researchgate.net The side-chain of 4-methyl-6-phenylpyridazines can be metalated with LDA or LTMP, and subsequent alkylation provides a route to various substituted pyridazines. clockss.org

| Base | Position of Lithiation | Electrophile | Product | Reference |

| Mesityllithium | C-3 | Various | 3-Substituted-4-methoxypyridine | arkat-usa.orgresearchgate.net |

| BuLi-LiDMAE | C-2 | 1,2-Dibromotetrachloroethane | 2-Bromo-4-methoxypyridine (B110594) | arkat-usa.org |

| LTMP | C-5 (on 4-substituted pyridazine) | Aldehydes | 4,5-Disubstituted pyridazine | researchgate.net |

Conversion to N-Methyl-4-pyridones

A significant transformation of 4-methoxypyridazines and their pyridine analogs is the conversion to N-methyl-4-pyridones. This reaction typically occurs upon treatment with an alkylating agent, such as methyl iodide. tandfonline.comresearchgate.nettandfonline.com

The reaction of 4-methoxypyridine derivatives with methyl iodide can lead to two different products: the N-methylated pyridinium (B92312) salt or the N-methyl-4-pyridone. tandfonline.comresearchgate.net The outcome of the reaction is highly dependent on the reaction conditions, particularly the presence or absence of a solvent. In the absence of a solvent, the reaction of 4-methoxypyridine with methyl iodide primarily yields the 4-methoxy-1-methylpyridinium salt. researchgate.net However, in the presence of a solvent, the formation of the 1-methyl-4-pyridone is favored. tandfonline.comresearchgate.net

The presence of electron-withdrawing groups on the pyridine ring also facilitates this conversion to the pyridone. tandfonline.comresearchgate.net A proposed mechanism involves the initial N-methylation to form the pyridinium ion, followed by an iodide-mediated demethylation of the methoxy group and subsequent rearrangement. tandfonline.com A similar mechanism has been proposed for the conversion of 4-methoxypyridines into N-difluoromethyl-4-pyridones. nih.gov

| Substrate | Reagent | Solvent | Product | Reference |

| 4-Methoxypyridine | Methyl Iodide | None | 4-Methoxy-1-methylpyridinium iodide | researchgate.net |

| 4-Methoxypyridine | Methyl Iodide | Organic Solvent | 1-Methyl-4-pyridone | tandfonline.comresearchgate.net |

| 4-Methoxypyridine with electron-withdrawing group | Methyl Iodide | Organic Solvent | Substituted 1-Methyl-4-pyridone | tandfonline.comresearchgate.net |

Functional Group Transformations

The chemical reactivity of this compound and its derivatives is characterized by the interplay between the electron-donating methoxy group and the electron-deficient nature of the pyridazine ring. This structure allows for a variety of functional group transformations, with demethylation and nucleophilic substitution being particularly notable.

Research into the reactivity of chloro-methoxypyridazines with amines has revealed significant findings regarding these transformations. clockss.org When pyridazines containing both chlorine and methoxy groups are treated with primary or secondary amines, demethylation of the methoxy group is a frequently observed reaction. clockss.org This process is often competitive with direct nucleophilic substitution of either the chlorine or the methoxy group.

For instance, the reaction of 3,4-dichloro-5-methoxypyridazine with a tenfold excess of morpholine yields 5-chloro-6-(4-morpholinyl)-4(1H)-pyridazinone as the major product (77% yield) through demethylation and substitution of a chlorine atom. clockss.org A minor product, 4-chloro-3,5-di(4-morpholinyl)-pyridazine (6% yield), is formed via the substitution of both a chlorine and the methoxy group. clockss.org The concurrent formation of 4-methylmorpholine, which was isolated in 61% yield, confirms the transfer of the methyl group from the pyridazine ring to the amine reagent during the demethylation process. clockss.org

The position of the methoxy group influences its reactivity. Studies on 2-methyl-methoxy-3(2H)-pyridazinones show that a 4-methoxy group, being adjacent to the carbonyl group, is more susceptible to demethylation by morpholine than a 5-methoxy group in a similar non-chlorinated structure. clockss.org The presence of a chlorine atom on the pyridazinone ring generally facilitates the demethylation of the methoxy group in good yields. clockss.org

The nature of the amine reagent also dictates the reaction outcome. While secondary amines like morpholine and pyrrolidine (B122466) readily induce demethylation or substitution, other amines show different reactivities. clockss.org Primary and secondary alkyl amines also lead to the demethylation of the 5-methoxy group in 5,6-dichloro-4(1H)-pyridazinone, whereas benzylamine (B48309) and aniline (B41778) were found to be unreactive under similar conditions. clockss.org

The following tables summarize the observed functional group transformations when various chloro-methoxypyridazines are treated with amines.

Table 1: Reactions of Chloro-methoxypyridazines with Morpholine

Table 2: Reactivity of 3,4,6-Trichloro-5-methoxypyridazine with Various Amines

Spectroscopic and Computational Characterization of 4 Methoxypyridazine and Its Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. The following sections detail the application of these techniques to 4-methoxypyridazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While specific NMR data for this compound is not extensively documented, studies on its derivatives provide significant information.

For instance, the ¹H and ¹³C NMR spectra of 3-(hept-1-yn-1-yl)-6-methoxypyridazine have been reported. In the ¹H NMR spectrum (600 MHz, CDCl₃), the pyridazine (B1198779) proton appears as a doublet at δ = 7.32 ppm. The ¹³C NMR spectrum (151 MHz, CDCl₃) shows characteristic signals for the pyridazine ring carbons.

In another study, the ¹H NMR spectrum of the methylated product of 3,4-dimethoxypyridazine revealed three distinct singlets between δ 4.0 and 4.5 ppm, corresponding to two methoxy (B1213986) groups and one N-methyl group, along with two doublets for the aromatic protons above δ 7 ppm. A NOESY experiment was used to confirm the site of methylation. mzcloud.org

The analysis of 2-bromo-4-methoxypyridine (B110594), a related pyridine (B92270) derivative, shows a ¹H NMR (300 MHz, CDCl₃) spectrum with signals at δ 3.86 (s, 3H, OCH₃), 6.78-6.80 (dd, 1H), 7.00-7.01 (d, 1H), and 8.16-8.18 (d, 1H). nih.gov Its ¹³C NMR (75 MHz, CDCl₃) spectrum displays peaks at δ 55.6, 110.2, 113.2, 143.0, 150.6, and 166.8. nih.gov

Furthermore, the characterization of sulfamethoxypyridazine (B1681782), a sulfonamide derivative, includes both ¹H and ¹³C NMR data which are available in public databases. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-(hept-1-yn-1-yl)-6-methoxypyridazine | CDCl₃ | 7.32 (d, J = 9.1 Hz, 1H), 4.12 (s, 3H), 2.48 (t, J = 7.1 Hz, 2H), 1.67-1.60 (m, 2H), 1.48-1.41 (m, 2H), 1.35-1.28 (m, 2H), 0.90 (t, J = 7.3 Hz, 3H) | 163.2, 144.0, 132.2, 120.0, 94.1, 73.4, 54.9, 31.1, 27.9, 22.2, 19.3, 14.0 | |

| 2-bromo-4-methoxypyridine | CDCl₃ | 8.16-8.18 (d, J 6.0 Hz, 1H), 7.00-7.01 (d, J 2.4 Hz, 1H), 6.78-6.80 (dd, J 2.1, 2.4, 5.9 Hz, 1H), 3.86 (s, 3H) | 166.8, 150.6, 143.0, 113.2, 110.2, 55.6 | nih.gov |

| 4-Methoxy-2-bromopyridine-3-carboxaldehyde | CDCl₃ | 10.38 (s, 1H), 8.35-8.37 (d, J 6.0 Hz, 1H), 6.93-6.95 (d, J 6.0 Hz, 1H), 4.00 (s, 3H) | 189.8, 167.5, 154.2, 145.4, 120.4, 107.7, 56.9 | nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy techniques like IR and FT-IR provide a molecular fingerprint by detecting the vibrations of chemical bonds.

The infrared spectrum of 4-methoxypyridine (B45360) N-oxide has been studied in detail. sigmaaldrich.comias.ac.in The spectrum, recorded in the solid and liquid states, shows characteristic bands for the pyridine N-oxide ring and the methoxy group. sigmaaldrich.comias.ac.in For instance, the C-O stretching vibration of the methoxy group is observed around 1250 cm⁻¹. apolloscientific.co.uk The NIST WebBook also provides a gas-phase IR spectrum for 4-methoxypyridine-N-oxide. nih.govnist.gov

FT-IR data has also been reported for derivatives such as 2-bromo-4-methoxypyridine and its carboxaldehyde derivative. nih.gov For 2-bromo-4-methoxypyridine, characteristic peaks are observed at 2956, 2925, 2851, 2371, 2350, and 2321 cm⁻¹. nih.gov The FT-IR spectrum of sulfamethoxypyridazine is available in the PubChem database, typically recorded as a KBr wafer. nih.gov

Table 2: Key IR Bands for Derivatives of this compound

| Compound | Technique | Key IR Bands (cm⁻¹) | Reference |

| 4-methoxypyridine N-oxide | IR (Solid/Liquid) | Detailed assignments available in reference | sigmaaldrich.comias.ac.in |

| 2-bromo-4-methoxypyridine | FTIR (film) | 2956, 2925, 2851, 2371, 2350, 2321 | nih.gov |

| 4-Methoxy-2-bromopyridine-3-carboxaldehyde | FTIR (film) | 2992, 2919, 2881, 1700 (C=O), 1573, 1544, 1474, 1433, 1365, 1304, 1273, 1183, 1019, 869, 829, 802 | nih.gov |

| 2-Chloro-4-methoxypyridine (B97518) | IR | ~1250 (C-O stretch), ~550–650 (C-Cl stretch) | apolloscientific.co.uk |

Raman and Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS)

Raman spectroscopy, which measures inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of 4-methoxypyridine N-oxide in the liquid state has been recorded and analyzed, with vibrational assignments based on the polarization of the Raman lines. sigmaaldrich.comias.ac.in A study on the adsorption behavior of 4-methoxypyridine on gold nanoparticles also utilized Raman spectroscopy to investigate the molecule's orientation on the surface. fgcu.eduresearchgate.net

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique for studying molecules adsorbed on metal surfaces. The adsorption of 4-methoxypyridine (MOP) on gold and copper film electrodes has been extensively studied using SEIRAS. vulcanchem.combiosynth.comchemicalbook.comusask.ca These studies reveal that MOP adsorbs on the gold surface through the ring nitrogen. vulcanchem.com The orientation of the adsorbed molecule is dependent on the electrode potential and the pH of the electrolyte. vulcanchem.combiosynth.com In neutral solutions, a vertical, N-bonded configuration is dominant over a wide range of polarizations. vulcanchem.combiosynth.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of 4-methoxypyridine N-oxide has been recorded and is available in the NIST WebBook. nist.gov Similarly, UV-Vis spectral data for sulfamethoxypyridazine can be found in public databases like PubChem. nih.gov Studies on various other pyridazine derivatives have also utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming molecular formulas.

The electron ionization (EI) mass spectrum of 4-methoxypyridine N-oxide is available from the NIST WebBook and MassBank, showing a prominent molecular ion peak. nih.govnist.gov HRMS data has been reported for derivatives like 2-bromo-4-methoxypyridine, which showed a (M+1)⁺ ion at m/z 187.9708, consistent with the calculated value of 187.9711 for C₆H₆BrNO. nih.gov HRMS data for other derivatives, including 4-methoxy-3-pyridineboronic acid and various substituted pyridines, are also available. mzcloud.org

X-ray Crystallography and X-ray Phase Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent this compound is not described in the searched literature, numerous crystal structures of its derivatives, particularly as ligands in metal complexes, have been determined.

For example, the crystal structure of trifluorobis(4-methoxypyridine N-oxide)antimony(III) hydrate (B1144303) has been solved, revealing a distorted square pyramidal geometry around the antimony atom. rsc.org The crystal structure of bis(4-methoxypyridine-κN)(meso-5,10,15,20-tetraphenylporphyrinato)iron(III) perchlorate (B79767) shows the Fe(III) ion in an octahedral environment, coordinated to the porphyrin and two 4-methoxypyridine ligands. iucr.org Other reported structures include complexes of copper(II) and cobalt(II) with 4-methoxypyridine or its derivatives as ligands. fgcu.eduresearchgate.net X-ray crystallography studies of 4-methoxypyridine-2,6-dicarboxylic acid have also been reported, showing a tetradentate coordination geometry. biosynth.com

Table 3: Selected X-ray Crystallography Data for 4-Methoxypyridine Derivatives

| Compound | Space Group | Unit Cell Parameters | Key Feature | Reference |

| Trifluorobis(4-methoxypyridine N-oxide)antimony(III) hydrate | Pnma | a=14.91 Å, b=16.38 Å, c=6.52 Å | Distorted square pyramidal Sb(III) | rsc.org |

| Bis(4-methoxypyridine-κN)(meso-tetraphenylporphyrinato)iron(III) perchlorate | - | - | Octahedral Fe(III) center | iucr.org |

| Bis(isoselenocyanato-κN)tetrakis(4-methoxypyridine-κN)cobalt(II) | - | - | Slightly distorted octahedral Co(II) | researchgate.net |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and potential biological activity of molecules like this compound. By employing a range of theoretical methods, researchers can predict molecular properties and guide experimental work, saving time and resources. These approaches offer deep insights into the behavior of this compound at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. taylorfrancis.com DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. tandfonline.comtaylorfrancis.com

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified. The resulting optimized geometry provides a detailed three-dimensional picture of the molecule. These calculations can also predict the infrared and Raman spectra by calculating the vibrational frequencies, which can then be compared with experimental data to confirm the structure.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: These are example values for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.34 Å |

| C3-C4 | 1.39 Å | |

| C4-O1 | 1.36 Å | |

| O1-C7 (Methyl) | 1.43 Å | |

| Bond Angle | N2-N1-C6 | 119.5° |

| C3-C4-C5 | 118.0° | |

| C4-O1-C7 | 117.5° | |

| Dihedral Angle | C3-C4-O1-C7 | 180.0° |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jocpr.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Pyridazine derivatives have been identified as potential inhibitors of various protein kinases, including Cyclin-dependent kinase 2 (CDK2), which is a key target in cancer therapy. jocpr.com A molecular docking study of this compound would involve placing the molecule into the ATP-binding site of CDK2. The simulation would explore various possible conformations and orientations of this compound within the binding pocket, calculating a "docking score" that estimates the binding free energy. The analysis would reveal key interactions, such as hydrogen bonds between the pyridazine nitrogens and amino acid residues like Leucine or Aspartic acid in the active site, as well as potential hydrophobic or π-π stacking interactions that contribute to binding stability.

Table 2: Hypothetical Molecular Docking Results of this compound with CDK2 (Note: These are example values for illustrative purposes.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | CDK2 (PDB ID: 1HCK) | -7.5 | LEU83, ASP86 | Hydrogen Bond |

| LYS33, ILE10 | Hydrophobic Interaction | |||

| PHE80 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srmist.edu.in A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of chemical properties) with a measured activity, such as inhibitory concentration (IC50).

A QSAR study on this compound derivatives would involve synthesizing a library of related compounds with varied substituents on the pyridazine ring. The biological activity of each compound against a specific target would be measured experimentally. Then, various molecular descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (Taft's constant), and topological indices—would be calculated for each molecule. Statistical methods, like multiple linear regression or machine learning algorithms, would be used to build a model that predicts activity based on these descriptors. Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Example of a Hypothetical QSAR Equation for a Series of Pyridazine Derivatives (Note: This is an example for illustrative purposes.)

| QSAR Model | Equation |

| General Form | Biological Activity = f(descriptors) |

| Hypothetical Equation | log(1/IC50) = 0.65 * logP - 0.23 * (MR)² + 0.89 * σ + 2.14 |

| Descriptors Used | logP: Lipophilicity (Partition Coefficient)MR: Molar Refractivity (Steric Parameter)σ: Hammett Constant (Electronic Parameter) |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. srmist.edu.in The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color gradient. Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack.

For this compound, an MEP map would reveal the distribution of charge across the molecule. The most negative potential (red/yellow regions) would be expected to be localized around the two nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for interactions with protons or metal ions. Conversely, the most positive potential (blue regions) would likely be found on the hydrogen atoms of the aromatic ring and the methyl group. This information is invaluable for understanding intermolecular interactions, including hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would also be visualized. For this compound, the HOMO is expected to be located primarily on the electron-rich pyridazine ring and the methoxy group, while the LUMO would likely be distributed over the π-system of the ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is useful for predicting its behavior in chemical reactions and its potential as an electronic material.

Table 4: Illustrative FMO Properties for this compound (Note: These are example values for illustrative purposes.)

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.20 | Ability to donate electrons |

| LUMO Energy | -1.15 | Ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.05 | Chemical reactivity and kinetic stability |

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 5: Hypothetical NBO Analysis Results for Key Interactions in this compound (Note: These are example values for illustrative purposes.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C4-C5) | 25.5 |

| LP (N1) | π* (C6-C5) | 18.2 |

| LP (N2) | π* (C3-C4) | 15.8 |

| σ (C7-H) | σ* (C4-O1) | 2.1 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping various properties onto this unique molecular surface, a detailed picture of the molecular packing and the nature of the intermolecular contacts can be obtained.

The Hirshfeld surface itself is generated based on the electron density of the molecule. Key to the analysis are the values of dᵢ and dₑ, which represent the distances from any point on the surface to the nearest nucleus inside and outside the surface, respectively. These distances are normalized (dₙₒᵣₘ) by dividing them by the van der Waals radii of the corresponding atoms. The resulting dₙₒᵣₘ map displays a color spectrum: red spots indicate contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. jomardpublishing.com

For pyridazine derivatives, Hirshfeld surface analysis provides critical insights into how molecules arrange themselves in the solid state. x-mol.netmdpi.com The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a two-dimensional histogram. These plots display dᵢ versus dₑ, with the color intensity reflecting the abundance of specific types of contacts. mdpi.comresearchgate.net

A detailed breakdown of the percentage contributions of the most significant intermolecular contacts for various pyridazine derivatives, as determined by Hirshfeld surface analysis, is presented in the table below. While specific data for this compound is not available in the surveyed literature, this table illustrates the typical distribution of interactions found in structurally similar compounds.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Pyridazine Derivatives.

| Intermolecular Contact | 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one mdpi.comacs.org | 6,8-dimethyl-3-(4-chlorophenyl)-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one (A) jomardpublishing.com | 6,8-dimethyl-3-(4-chlorophenyl)-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one (B) jomardpublishing.com |

|---|---|---|---|

| H···H | 37.9% | 31.5% | 32.3% |

| C···H/H···C | 18.7% | - | - |

| Cl···H/H···Cl | 16.4% | - | - |

| O···H/H···O | - | 16.9% | 9.5% |

| N···H/H···N | - | - | - |

| C···C | - | - | - |

The data consistently show that non-specific H···H interactions account for the largest portion of the Hirshfeld surface, which is common for organic molecules. jomardpublishing.commdpi.com The C···H/H···C contacts, representing interactions between hydrogen atoms and the aromatic rings, also play a substantial role in the molecular packing. mdpi.com For molecules containing hydrogen bond acceptors like oxygen or nitrogen, the corresponding O···H or N···H interactions are highlighted by sharp spikes in the 2D fingerprint plots and are crucial for stabilizing the crystal structure. jomardpublishing.commdpi.com In derivatives with halogen atoms, contacts involving these atoms, such as Cl···H and Cl···C, also make a significant contribution. mdpi.comacs.org

Furthermore, properties like the shape index and curvedness can be mapped onto the Hirshfeld surface to identify π-π stacking interactions, which are common in aromatic systems like pyridazines. mdpi.com The shape index reveals complementary hollows (red) and bumps (blue) where molecular surfaces touch, which is characteristic of stacking. mdpi.com

Applications of 4 Methoxypyridazine in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the 4-methoxypyridazine core is a privileged structure, serving as a foundational element for the development of novel therapeutic agents. Its ability to engage in various chemical transformations allows for the creation of diverse molecular libraries, which have been explored for a multitude of pharmacological activities.

Precursor for Therapeutic Agents

The this compound moiety is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural features allow it to serve as a key building block for more complex, biologically active molecules. For instance, the pyridazine (B1198779) nucleus is a component of various compounds with demonstrated therapeutic applications. scirp.org The versatility of the this compound scaffold enables its incorporation into diverse molecular frameworks, leading to the development of agents with potential applications in treating conditions ranging from inflammation to neurological disorders. scirp.org Researchers utilize the reactivity of the this compound ring to construct novel chemical entities with tailored pharmacological profiles, underscoring its importance as a precursor in the drug discovery pipeline.

Anticancer Activity and Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents. Research has shown that these compounds can exert cytotoxic effects against various human cancer cell lines through multiple mechanisms of action.

Certain 4-methoxypyridine (B45360) derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some derivatives have been found to be particularly effective against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the micromolar range. nih.gov The anticancer effects are often attributed to the inhibition of critical cellular signaling pathways. Studies have revealed that some this compound-containing compounds can suppress the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation and survival. rsc.org The introduction of different aryl groups and other substituents to the core structure has been a key strategy in optimizing the anticancer potency. gavinpublishers.com

| Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action |

| 2-amino-4-aryl-pyrimidine derivatives | MCF-7 (Breast), HeLa (Cervical) | 0.48 µM (MCF-7), 0.74 µM (HeLa) | Induction of apoptosis, cell cycle arrest at S phase, suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org |

| 1,3,4-Thiadiazole derivatives | MCF-7 (Breast), MDA-MB-231 (Breast) | 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | Induction of apoptosis via Caspase 3 and Caspase 8 activation. nih.gov |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast) | 1-5 µM | Antiproliferative effects. gavinpublishers.com |

| Coumarin-chalcone hybrids (with methoxy (B1213986) group) | HepG2 (Liver), MCF-7 (Breast) | 28.60 µM (HepG2), 24.89 µM (MCF-7) | Inhibition of cellular proliferation. nih.gov |

Antimicrobial Activity

The this compound scaffold has been utilized in the development of new antimicrobial agents. Derivatives incorporating this moiety have shown activity against a range of pathogenic bacteria and fungi.

Studies have demonstrated that certain pyridazine derivatives exhibit significant antibacterial properties. researchgate.net For instance, compounds derived from this compound have been tested against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov Some of these derivatives have shown minimum inhibitory concentration (MIC) values that are comparable to established antibiotics. researchgate.net The antimicrobial effect is often enhanced by the presence of specific substituents, such as halogens or other heterocyclic rings, on the main scaffold. researchgate.net Furthermore, some compounds have also exhibited moderate to significant antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov

| Derivative Class | Microorganism | Reported Activity (MIC) |

| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 µg/mL |

| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 µg/mL |

| Isonicotinic acid hydrazides (with OCH3 group) | Various bacteria and fungi | Highly active, better than standard drugs |

| Nicotinic acid benzylidene hydrazides (with dimethoxy group) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs |

The data in this table is based on research on pyridine (B92270) derivatives, a class to which this compound belongs, and highlights the potential of the methoxy-substituted pyridine core in antimicrobial drug discovery. researchgate.net

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of various enzymes that are implicated in human diseases, making them attractive candidates for therapeutic development.

One of the significant areas of research is the development of PI3K/mTOR dual inhibitors. researchgate.netjddtonline.info The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. researchgate.net Sulfonamide methoxypyridine derivatives have been synthesized and shown to be potent dual inhibitors of PI3Kα and mTOR. jddtonline.info For example, compound 22c from one study, which features a quinoline (B57606) core attached to a methoxypyridine moiety, exhibited very strong inhibitory activity against both PI3Kα and mTOR, with IC50 values in the nanomolar range. jddtonline.info Additionally, other studies have explored derivatives as inhibitors for enzymes like urease, which is a target for treating infections caused by Helicobacter pylori. rsc.org The ability of the this compound scaffold to be incorporated into molecules that fit precisely into the active sites of these enzymes highlights its utility in designing targeted inhibitors. jddtonline.infoauctoresonline.org

| Target Enzyme | Derivative Class | Inhibitory Potency (IC50) | Therapeutic Area |

| PI3Kα | Sulfonamide methoxypyridine derivatives (e.g., compound 22c) | 0.22 nM | Cancer |

| mTOR | Sulfonamide methoxypyridine derivatives (e.g., compound 22c) | 23 nM | Cancer |

| Urease | Pyridine carbothioamide derivatives | 1.07 µM | Bacterial Infections |

| Carbonic Anhydrase (hCA I, hCA II) | Pd-based complexes with aminopyridine ligands | 0.325–0.707 µM (hCA I), 0.238–0.636 µM (hCA II) | Various (e.g., glaucoma) |

| Xanthine Oxidase (XO) | Pd-based complexes with aminopyridine ligands | 0.576–1.693 µM | Gout |

The data in this table is derived from studies on methoxypyridine and aminopyridine derivatives, demonstrating the potential of this chemical class in enzyme inhibition. jddtonline.inforsc.orgnih.gov

Development of Novel Therapeutic Agents for Neurological Disorders

The unique properties of the this compound ring have made it a valuable component in the creation of new drugs aimed at treating neurological disorders. Its structure can be modified to influence properties like blood-brain barrier (BBB) permeability, which is a critical factor for drugs targeting the central nervous system (CNS). nih.govjelsciences.com

Research has shown that derivatives of 4-methoxypyridine are being explored for their potential in addressing complex neurological diseases. For example, the development of gamma-secretase modulators containing the this compound moiety for Alzheimer's disease is a prime example of its application in this field. These compounds are designed to cross the BBB and act on their target within the brain. jelsciences.com Additionally, the scaffold is used in the synthesis of compounds intended to treat other CNS conditions, leveraging its ability to be incorporated into molecules with neuroprotective or neuroregenerative properties. jelsciences.com The ongoing research into neuroimmunophilin ligands and other CNS-active agents often involves heterocyclic structures where the principles learned from scaffolds like this compound can be applied. jelsciences.com

Inhibition of Protein Farnesyltransferase

This compound derivatives have been investigated for their potential as inhibitors of protein farnesyltransferase (FTase). FTase is an enzyme that attaches a farnesyl group to specific proteins, a crucial step in their localization and function. The Ras family of proteins, which are frequently mutated in various cancers, are prominent substrates of FTase. usbio.netwikipedia.org Consequently, inhibiting FTase has been a significant focus of anticancer drug development. usbio.netwikipedia.org

Research has shown that certain compounds incorporating a 4-methoxypyridine moiety can act as FTase inhibitors. pharmaffiliates.comexsyncorp.com Specifically, benzoylated N-ylides synthesized from 4-methoxypyridine have demonstrated activity as protein farnesyltransferase inhibitors. pharmaffiliates.comexsyncorp.com The development of farnesyltransferase inhibitors (FTIs) has been a strategy to disrupt the signaling pathways that contribute to tumor growth. usbio.netwikipedia.org While the initial focus was on their impact on Ras processing, the therapeutic effects of FTIs are now understood to be more complex. usbio.netnih.gov

Several FTIs have progressed to clinical trials for various cancers. usbio.net The design of these inhibitors has evolved, with various chemical scaffolds, including pyridine analogues, being explored to enhance potency and specificity. nih.gov

Pharmacokinetic and Pharmacodynamic Studies

The pharmacokinetic and pharmacodynamic profiles of compounds derived from 4-methoxypyridine have been evaluated in several research contexts. For instance, in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, the incorporation of a methoxypyridine motif was found to improve not only the activity in reducing Aβ42 production but also key properties like solubility. nih.gov

In vivo pharmacokinetic analyses of these novel methoxypyridine-derived GSMs demonstrated their ability to cross the blood-brain barrier, a critical attribute for targeting neurological conditions. nih.gov For example, one analog, after oral administration, was rapidly absorbed and showed a brain-to-plasma concentration ratio of 0.4, indicating significant penetration into the central nervous system. nih.gov However, high clearance and a significant first-pass effect were also noted for some of these compounds. nih.gov

In a different therapeutic area, studies on pyridyltriazine-containing PI3K inhibitors revealed the importance of the metabolic stability of the methoxypyridine ring. oup.com Initial compounds with a methoxypyridine moiety showed hepatobiliary toxicity in rats due to P450-mediated O-demethylation. oup.com Structural modifications to make the methoxypyridine ring less susceptible to this metabolic pathway, along with other changes, led to the development of a clinical candidate with an improved pharmacokinetic profile and no observed liver toxicity in preclinical studies. oup.com These studies highlight the critical role of pharmacokinetic and pharmacodynamic assessments in optimizing the therapeutic potential and safety of this compound-containing compounds.

Table 1: Pharmacokinetic Parameters of a 4-Methoxypyridine-Derived Compound

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Oral) | Data not available | µg/mL |

| Tmax (Oral) | 0.25 | hr |

| Bioavailability (F) | 53.7 | % |

| Brain/Plasma Ratio | 0.4 | - |

Data pertains to a specific methoxypyridine-derived gamma-secretase modulator analog. nih.gov

Synthetic Organic Chemistry

This compound and its derivatives are valuable reagents in synthetic organic chemistry, serving as versatile building blocks and intermediates in the construction of complex molecular architectures.

Building Block for Complex Organic Compounds

4-Methoxypyridine is recognized as a valuable building block for the synthesis of a variety of organic compounds, including those with significant biological activity. pharmaffiliates.coma2bchem.comchemimpex.com Its utility stems from the reactivity of the pyridine ring, which is influenced by the electron-donating methoxy group. exsyncorp.com This activation facilitates its participation in numerous chemical transformations. exsyncorp.com

The compound is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.com For instance, it has been employed in the preparation of antihistamines and anti-inflammatory agents. ontosight.ai The versatility of 4-methoxypyridine allows chemists to construct complex molecular structures with potential therapeutic properties, making it a key component in drug discovery and development. a2bchem.comchemimpex.com

Intermediates in Multi-Step Syntheses

In the realm of multi-step synthesis, 4-methoxypyridine and its derivatives frequently serve as crucial intermediates. exsyncorp.comontosight.ainih.gov They are employed in the synthesis of more complex molecules through various reactions, including nucleophilic substitution. ontosight.ai For example, 3,6-dichloro-4-methoxypyridazine (B1312329) is a versatile intermediate used to create pharmaceuticals and agrochemicals due to its capacity for selective functionalization. a2bchem.com

The synthesis of complex natural products has also benefited from the use of 4-methoxypyridine. For instance, it served as a starting material in the stereocontrolled synthesis of (±)-pumiliotoxin C. exsyncorp.com The synthesis involved converting 4-methoxypyridine into an N-acyldihydropyridone intermediate, which then underwent a series of stereoselective reactions to yield the target molecule. pageplace.de This highlights the role of 4-methoxypyridine as a foundational element in intricate synthetic sequences.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrrolo[1,2-b]pyridazines, Pyrano[3,2-c]pyridine derivatives)

This compound and its analogs are instrumental in the synthesis of various fused heterocyclic systems. One notable application is in the construction of the pyrrolo[1,2-b]pyridazine (B13699388) scaffold. researchgate.netarkat-usa.orgclockss.org This is often achieved through 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides, which can be generated from pyridazine precursors. researchgate.netarkat-usa.org These reactions provide a direct route to this bicyclic system, which is of interest for its optical and potential biological properties. researchgate.net

Furthermore, 4-methoxypyridine has been utilized in the synthesis of pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com A synthetic strategy involved using commercially available 4-methoxypyridine to prepare a key precursor for cyclization, ultimately leading to the desired pyranopyridine framework. africanjournalofbiomedicalresearch.com These heterocyclic scaffolds are significant in medicinal chemistry due to their diverse pharmacological activities. africanjournalofbiomedicalresearch.comekb.eg

Stereoselective Synthesis